molecular formula C16H22ClN5OS B1456921 4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885618-54-2

4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B1456921
CAS RN: 885618-54-2
M. Wt: 367.9 g/mol
InChI Key: CSSMUQJAIFGVTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties such as density, boiling point, and melting point can be predicted or measured .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine Derivatives

A study by Lei et al. (2017) outlined a rapid and green synthetic method for a compound closely related to the one , emphasizing its importance as an intermediate that inhibited tumor necrosis factor alpha and nitric oxide. The compound was synthesized from commercially available precursors through condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).

Synthesis of Novel Tetrahydroquinolino[3′,2′4,5]Thieno[3,2-d]pyrimidine Derivatives

Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including reactions with methyl iodide and various nitrogen nucleophiles, to afford a range of 4-substituted pyrimidine derivatives, laying groundwork for further exploration of similar compounds (Abdel-rahman, Awad, & Bakhite, 1992).

Potential Applications and Properties

Chemical Reactivity and Potential Applications

The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity, as reported by Hafez and El-Gazzar (2017), demonstrate the potential of such compounds in developing therapeutic agents. The study highlights the capacity of these derivatives to inhibit cancer cell growth, suggesting their utility in cancer research (Hafez & El-Gazzar, 2017).

Pharmacokinetic Properties and Drug Development

An investigation into the pharmacokinetics and disposition of GDC-0980, a compound with a core structure related to the one , by Salphati et al. (2012), offers insights into the absorption, distribution, and efficacy predictions for human use. This research is crucial for understanding the pharmacological potential of such compounds in clinical settings (Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is recommended to handle it with appropriate safety measures, as with any chemical substance .

Future Directions

The future directions for this compound could involve further studies to determine its biological activity, potential therapeutic applications, and detailed physical and chemical properties. Additionally, its synthesis could be optimized, and new synthetic routes could be explored .

properties

IUPAC Name

4-[2-chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5OS/c1-20-2-4-21(5-3-20)11-12-10-13-14(24-12)15(19-16(17)18-13)22-6-8-23-9-7-22/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSMUQJAIFGVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (66) (147 mg, 0.52 mmol), 1-methyl-piperazine (1.5 eq., 87 μL) and acetic acid (1.05 eq., 32 μL) in 1,2-dichloroethane (3 mL) was added sodium triacetoxyborohydride (1.1 eq., 121 mg) and then stirred at room temperature overnight. The reaction mixture was diluted with dichloromethane, washed with a saturated solution of sodium hydrogen carbonate, brine, separated and dried (MgSO4). The crude product was evaporated in vacuo and purified by chromatography to give the title compound 72 as an off-white crystalline solid (51 mg, 45%).
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147 mg
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87 μL
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3 mL
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121 mg
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0 (± 1) mol
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Yield
45%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
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4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
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4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 6
4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

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